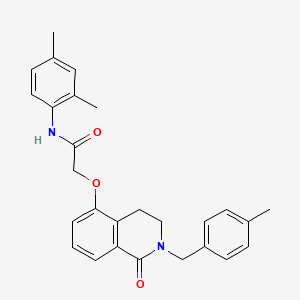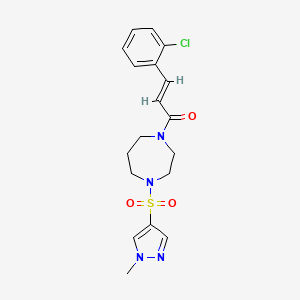![molecular formula C15H13N3O2S2 B2877414 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-60-1](/img/structure/B2877414.png)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is notable for its unique structure, which includes a dioxolo ring fused with a benzothiazole moiety.
Mecanismo De Acción
Target of Action
CCG-345622, also known as CCG-1423, is a small molecule that primarily targets the RhoA pathway . This pathway involves the Serum Response Factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors . These factors regulate various cellular functions .
Mode of Action
CCG-345622 acts as an inhibitor of Rho/SRF-mediated transcriptional regulation . It disrupts the interaction between myocardin-related transcription factor A (MRTF-A) and importin α/β1, inhibiting the nuclear import of MRTF-A . This results in the modulation of the mitochondrial functions .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-345622 leads to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . The compound also increases the glycolytic rate .
Pharmacokinetics
The compound’s ability to modulate mitochondrial functions suggests it can penetrate cellular membranes and interact with intracellular targets .
Result of Action
CCG-345622 has several molecular and cellular effects. It significantly reduces oxidative phosphorylation in a dose-dependent manner . It also leads to the hyperacetylation of histone 4 at lysine-16 . Immunolabeling with F-actin and MitoTracker has revealed alterations in the actin cytoskeleton and mitochondria .
Análisis Bioquímico
Biochemical Properties
The compound is known to interact with various enzymes and proteins, potentially influencing their function and activity. For instance, it has been found to act as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . This interaction could potentially influence the enzyme’s ability to control DNA topology, thereby affecting DNA replication and transcription .
Cellular Effects
In cellular contexts, N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine has been found to modulate mitochondrial functions . Specifically, it has been observed to reduce oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This could potentially influence cell function by altering energy production pathways within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. For instance, it has been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Temporal Effects in Laboratory Settings
Given its observed effects on mitochondrial function , it is plausible that the compound could have long-term effects on cellular function, potentially influencing cell viability and metabolism over time.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its observed cellular effects , it is possible that different dosages could have varying impacts on cellular function and overall organism health.
Metabolic Pathways
Given its observed effects on mitochondrial function , it is likely that the compound interacts with enzymes and cofactors involved in energy production pathways.
Transport and Distribution
Given its observed effects on mitochondrial function , it is likely that the compound is transported to and accumulates within mitochondria.
Subcellular Localization
Given its observed effects on mitochondrial function , it is likely that the compound localizes to mitochondria within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Coupling of the Two Moieties: The final step involves coupling the benzothiazole and dioxolo moieties under specific reaction conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to the presence of both the dioxolo and benzothiazole rings in its structure This dual-ring system imparts specific chemical and biological properties that are not observed in simpler benzothiazole derivatives
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h5-6H,1-4,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZBUFJVLLAABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
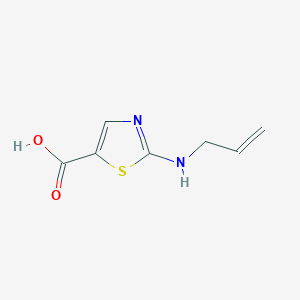
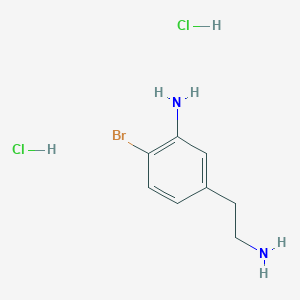
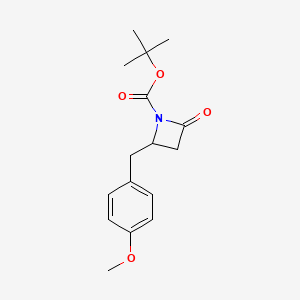
![6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877336.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
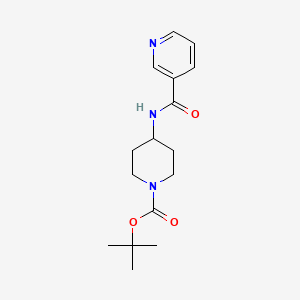
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
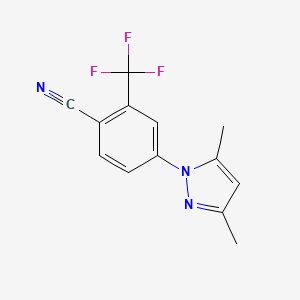
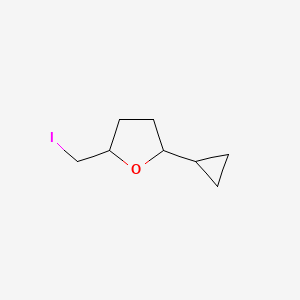
![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)
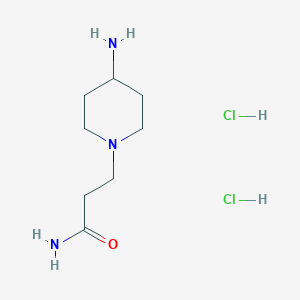
![4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
